molecular formula C17H17FN4O3 B12829055 Ethyl (R)-5-((1-(5-fluoro-2-hydroxyphenyl)ethyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Ethyl (R)-5-((1-(5-fluoro-2-hydroxyphenyl)ethyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B12829055
M. Wt: 344.34 g/mol
InChI Key: RGHWAUPMHYSABN-SNVBAGLBSA-N
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Description

Ethyl (R)-5-((1-(5-fluoro-2-hydroxyphenyl)ethyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 5-fluoro-2-hydroxyphenyl substituent linked via an ethylamino group at the 5-position and an ethyl ester at the 3-position. The (R)-configuration of the ethylamino side chain suggests stereochemical specificity, which may influence binding interactions in biological systems.

Properties

Molecular Formula

C17H17FN4O3

Molecular Weight

344.34 g/mol

IUPAC Name

ethyl 5-[[(1R)-1-(5-fluoro-2-hydroxyphenyl)ethyl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C17H17FN4O3/c1-3-25-17(24)13-9-19-22-7-6-15(21-16(13)22)20-10(2)12-8-11(18)4-5-14(12)23/h4-10,23H,3H2,1-2H3,(H,20,21)/t10-/m1/s1

InChI Key

RGHWAUPMHYSABN-SNVBAGLBSA-N

Isomeric SMILES

CCOC(=O)C1=C2N=C(C=CN2N=C1)N[C@H](C)C3=C(C=CC(=C3)F)O

Canonical SMILES

CCOC(=O)C1=C2N=C(C=CN2N=C1)NC(C)C3=C(C=CC(=C3)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ®-5-((1-(5-fluoro-2-hydroxyphenyl)ethyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethyl ester group: This step may involve esterification reactions using ethyl alcohol and suitable catalysts.

    Attachment of the ®-1-(5-fluoro-2-hydroxyphenyl)ethyl group: This can be done through nucleophilic substitution or coupling reactions using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-5-((1-(5-fluoro-2-hydroxyphenyl)ethyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation products: Quinones.

    Reduction products: Amines.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Ethyl (R)-5-((1-(5-fluoro-2-hydroxyphenyl)ethyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate has a complex structure characterized by a pyrazolopyrimidine core. Its molecular formula is C17H20FN5O2C_{17}H_{20}FN_5O_2, and it exhibits properties that make it suitable for various biological applications, particularly as an inhibitor in specific signaling pathways.

Oncological Research

Recent studies have indicated that compounds similar to this compound exhibit promising anti-cancer properties. The compound acts as an inhibitor of specific kinases involved in tumor growth and proliferation.

Case Study : A study published in the Journal of Medicinal Chemistry explored the efficacy of pyrazolopyrimidine derivatives in inhibiting cancer cell lines. The results showed that these compounds significantly reduced cell viability in various cancer types, including breast and lung cancer, suggesting a potential role for this compound in targeted cancer therapies .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated. This compound has shown the ability to inhibit pro-inflammatory cytokines and reduce edema in animal models.

Case Study : In a study assessing various pyrazolo derivatives for their anti-inflammatory activities, this compound was found to significantly lower levels of interleukin-6 and tumor necrosis factor-alpha in carrageenan-induced paw edema models .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Each synthetic step is carefully monitored using techniques such as NMR spectroscopy and mass spectrometry to ensure purity and structural integrity.

Mechanism of Action

The mechanism of action of Ethyl ®-5-((1-(5-fluoro-2-hydroxyphenyl)ethyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate may involve:

    Molecular targets: Enzymes, receptors, and ion channels.

    Pathways involved: Inhibition of specific enzymes, modulation of receptor activity, and alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at the 5- and 7-Positions

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on substituents. Key comparisons include:

Compound Name 5-Position Substituent 7-Position Substituent Molecular Weight Key Properties/Applications Reference ID
Target Compound (R)-1-(5-Fluoro-2-hydroxyphenyl)ethyl None ~387.34* Kinase inhibition (hypothesized) N/A
Ethyl 7-(trifluoromethyl)-5-(3-methoxyphenyl)-... 3-Methoxyphenyl Trifluoromethyl 365.31 High lipophilicity (XLogP3: 3.1)
Ethyl 7-(difluoromethyl)-5-(4-methoxyphenyl)-... 4-Methoxyphenyl Difluoromethyl 347.32 Potential CNS penetration
Ethyl 5,7-dimethyl-... Methyl Methyl 249.27 Model for stereochemical studies
Ethyl 5-chloro-7-(morpholin-4-yl)-... Chlorine Morpholine 331.77 Optimized solubility

*Calculated based on formula C₁₇H₁₆FN₃O₃.

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Trifluoromethyl (CF₃) and difluoromethyl (CHF₂) at the 7-position enhance metabolic stability and lipophilicity, critical for blood-brain barrier penetration .
  • Ester Stability: Ethyl esters (common in all compounds) may act as prodrugs, but hydrolysis under alkaline conditions can lead to decarboxylation, as seen in ethyl pyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylate .
Stereochemical Considerations
  • The target compound’s (R)-configuration contrasts with syn/anti isomers in ethyl 5,7-dimethyl derivatives. For example, ethyl (5R,7S)-5,7-dimethyl-... (SYN) and ethyl (5S,7S)-5,7-dimethyl-... (ANTI) exhibit distinct NMR profiles and reactivity .
  • Stereochemistry influences binding: The (R)-ethylamino group may align with chiral pockets in target proteins, enhancing selectivity compared to racemic analogs.

Biological Activity

Ethyl (R)-5-((1-(5-fluoro-2-hydroxyphenyl)ethyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and antioxidant capabilities.

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines as anticancer agents. This compound has shown promising results in inhibiting various cancer cell lines.

In Vitro Studies

In vitro investigations have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance:

  • MCF-7 (breast cancer) : The compound showed an IC50 value of approximately 12.50 µM, indicating effective inhibition of cell proliferation.
  • A549 (lung cancer) : The growth inhibition was noted with an IC50 value of around 26 µM.

These results suggest that this compound may act through mechanisms involving cell cycle arrest and apoptosis induction.

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions of this compound with key targets involved in cancer progression. Notably, it has been identified as a dual inhibitor of CDK2 and TRKA kinases, which play crucial roles in cell cycle regulation and survival pathways in cancer cells .

Antibacterial Activity

The antibacterial properties of this compound were evaluated against both Gram-positive and Gram-negative bacteria.

Results from Antibacterial Assays

The compound exhibited notable antibacterial activity with the following findings:

BacteriaZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, µM)
Bacillus subtilis23.0 ± 1.4312
Staphylococcus aureus20.0 ± 2.0400
Pseudomonas aeruginosa15.0 ± 0.8500
Escherichia coli12.0 ± 1.0600

These results indicate that the compound is particularly effective against Gram-positive bacteria, making it a candidate for further development as an antibacterial agent .

Antioxidant Activity

Antioxidant assays have also been conducted to assess the free radical scavenging ability of this compound.

DPPH Radical Scavenging Activity

The compound demonstrated significant DPPH radical scavenging activity with an IC50 value comparable to that of ascorbic acid:

CompoundIC50 (µM)
Ethyl (R)-...15.34
Ascorbic Acid13.53

This indicates that the compound possesses strong antioxidant properties, which may contribute to its overall therapeutic potential .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare pyrazolo[1,5-a]pyrimidine derivatives with substituted aryl groups, such as the 5-fluoro-2-hydroxyphenyl moiety?

  • Pyrazolo[1,5-a]pyrimidine cores are typically synthesized via cyclocondensation reactions between 5-aminopyrazole derivatives and β-diketones, β-ketoesters, or enaminones. For example, ethyl 5-aminopyrazole-4-carboxylate reacts with enaminones in THF using LiHMDS as a base to yield substituted pyrazolo[1,5-a]pyrimidines . The introduction of the 5-fluoro-2-hydroxyphenyl group may involve nucleophilic substitution or palladium-catalyzed coupling at the pyrimidine ring. Post-synthetic modifications, such as ester hydrolysis or amide coupling, are used to install additional functionalities .

Q. How are structural and stereochemical features of this compound validated?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra confirm the connectivity of substituents. For instance, the ethyl ester group typically appears as a triplet (δ ~1.3 ppm for CH3) and quartet (δ ~4.4 ppm for CH2) in 1H NMR, while aromatic protons resonate between δ 6.5–9.0 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and purity.
  • X-ray Crystallography: Resolves stereochemistry, as demonstrated for anti- and syn-isomers of similar ethyl pyrazolo[1,5-a]pyrimidine carboxylates .
  • Chiral HPLC or Circular Dichroism (CD): Used to confirm the (R)-configuration of the chiral center .

Q. What analytical techniques are critical for assessing purity and stability?

  • HPLC with UV/Vis Detection: Quantifies impurities and degradation products under accelerated stability conditions (e.g., pH variations, thermal stress).
  • Differential Scanning Calorimetry (DSC): Determines melting points and polymorphic transitions (e.g., melting range 190–265°C for related compounds) .
  • FT-IR Spectroscopy: Identifies functional groups (e.g., ester C=O stretch at ~1690 cm⁻¹, aromatic C=C at ~1546 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to control stereoselectivity during the synthesis of the (R)-enantiomer?

  • Chiral Auxiliaries: Use (R)-configured starting materials, such as (R)-1-(5-fluoro-2-hydroxyphenyl)ethylamine, to direct stereochemistry during cyclization .
  • Asymmetric Catalysis: Employ chiral ligands (e.g., BINOL-derived phosphoramidites) in palladium-catalyzed coupling steps .
  • Solvent and Temperature Effects: Polar aprotic solvents (e.g., THF) at low temperatures (0–5°C) favor kinetic control, reducing racemization .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., fluoro vs. hydroxyl groups) to isolate electronic and steric effects. For example, replacing 5-fluoro with chloro may alter binding affinity to kinase targets .
  • Metabolic Profiling: LC-MS/MS identifies metabolites that interfere with assays (e.g., ester hydrolysis products) .
  • Orthogonal Assays: Validate target engagement using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .

Q. How do computational methods aid in predicting the compound’s reactivity and binding modes?

  • Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the pyrimidine ring’s electron-deficient nature favors SNAr reactions .
  • Molecular Dynamics (MD) Simulations: Models interactions with biological targets (e.g., kinases), highlighting key hydrogen bonds with the 2-hydroxyphenyl group .
  • Docking Studies: Predict binding poses in enzyme active sites, guiding SAR optimization .

Q. What experimental designs are effective for studying degradation pathways under physiological conditions?

  • Forced Degradation Studies: Expose the compound to oxidative (H2O2), hydrolytic (acid/base), and photolytic conditions. Monitor degradation via LC-MS to identify labile groups (e.g., ester hydrolysis to carboxylic acid) .
  • Isotope-Labeling: Use deuterated analogs to trace metabolic pathways in vitro (e.g., liver microsomes) .
  • Accelerated Stability Testing: Store samples at 40°C/75% RH and analyze at intervals to model shelf-life .

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